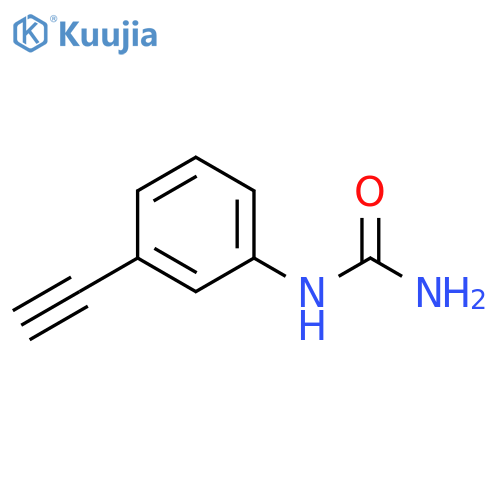

Cas no 1017034-89-7 ((3-ethynylphenyl)urea)

(3-ethynylphenyl)urea 化学的及び物理的性質

名前と識別子

-

- (3-ethynylphenyl)urea

-

- MDL: MFCD09938578

- インチ: 1S/C9H8N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12)

- InChIKey: JXYKVQKWRHFXCJ-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=CC(C#C)=C1)C(N)=O

計算された属性

- せいみつぶんしりょう: 160.063663g/mol

- どういたいしつりょう: 160.063663g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 160.17g/mol

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 55.1Ų

(3-ethynylphenyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00868125-1g |

(3-Ethynylphenyl)urea |

1017034-89-7 | 95% | 1g |

¥3526.0 | 2023-04-06 | |

| Enamine | EN300-99916-10.0g |

(3-ethynylphenyl)urea |

1017034-89-7 | 95.0% | 10.0g |

$1778.0 | 2025-02-21 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000767127-1g |

(3-ethynylphenyl)urea |

1017034-89-7 | 95+% | 1g |

¥5672.00 | 2023-09-15 | |

| Enamine | EN300-99916-0.25g |

(3-ethynylphenyl)urea |

1017034-89-7 | 95.0% | 0.25g |

$162.0 | 2025-02-21 | |

| Enamine | EN300-99916-1.0g |

(3-ethynylphenyl)urea |

1017034-89-7 | 95.0% | 1.0g |

$414.0 | 2025-02-21 | |

| A2B Chem LLC | AV38234-50mg |

(3-ethynylphenyl)urea |

1017034-89-7 | 95% | 50mg |

$115.00 | 2024-04-20 | |

| A2B Chem LLC | AV38234-100mg |

(3-ethynylphenyl)urea |

1017034-89-7 | 95% | 100mg |

$154.00 | 2024-04-20 | |

| Aaron | AR019UPY-50mg |

(3-ethynylphenyl)urea |

1017034-89-7 | 95% | 50mg |

$130.00 | 2025-02-08 | |

| Aaron | AR019UPY-5g |

(3-ethynylphenyl)urea |

1017034-89-7 | 95% | 5g |

$1674.00 | 2025-02-08 | |

| Aaron | AR019UPY-100mg |

(3-ethynylphenyl)urea |

1017034-89-7 | 95% | 100mg |

$181.00 | 2025-02-08 |

(3-ethynylphenyl)urea 関連文献

-

1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

(3-ethynylphenyl)ureaに関する追加情報

Introduction to (3-ethynylphenyl)urea (CAS No. 1017034-89-7)

(3-ethynylphenyl)urea, with the chemical formula C8H5N2O and CAS number 1017034-89-7, is a significant compound in the field of pharmaceutical chemistry and materials science. This heterocyclic urea derivative has garnered attention due to its unique structural properties and potential applications in drug development and advanced material synthesis. The presence of an ethynyl group at the para position of the phenyl ring introduces reactivity that makes it a valuable intermediate in organic synthesis.

The molecular structure of (3-ethynylphenyl)urea features a phenyl ring substituted with a terminal alkyne, which enhances its capability to participate in various chemical reactions such as Sonogashira coupling, hydroamination, and cycloaddition processes. These reactions are pivotal in constructing complex molecular architectures, which are often required in the design of novel therapeutic agents. The urea moiety further contributes to the compound's versatility by enabling hydrogen bonding interactions, making it a candidate for applications in supramolecular chemistry and polymer science.

In recent years, research has highlighted the role of (3-ethynylphenyl)urea as a key intermediate in the synthesis of biologically active molecules. Its incorporation into pharmacophores has been explored for potential applications in treating neurological disorders, inflammatory conditions, and infectious diseases. For instance, studies have demonstrated its utility in developing small-molecule inhibitors targeting specific enzymes involved in disease pathways. The alkyne functionality allows for further derivatization, enabling chemists to fine-tune the properties of these molecules for improved pharmacokinetics and efficacy.

One of the most compelling aspects of (3-ethynylphenyl)urea is its potential in materials science. The compound's ability to form stable coordination complexes with transition metals has been leveraged in designing catalysts for organic transformations. These metal complexes exhibit high catalytic activity and selectivity, making them valuable tools in industrial processes. Additionally, the conjugated system formed by the phenyl ring and ethynyl group contributes to the material's electronic properties, opening doors for applications in organic electronics and optoelectronic devices.

The synthesis of (3-ethynylphenyl)urea typically involves the reaction of 3-bromophenylacetylene with urea derivatives under palladium-catalyzed conditions. This method leverages cross-coupling reactions to introduce the ethynyl group at the desired position on the phenyl ring. Recent advancements in synthetic methodologies have improved the efficiency and scalability of this process, making it more accessible for industrial applications. These improvements include the use of more sustainable catalysts and solvents, aligning with green chemistry principles.

The pharmacological potential of (3-ethynylphenyl)urea has been further explored through computational modeling and high-throughput screening techniques. These approaches have identified several derivatives with promising biological activity against various targets. For example, modifications to the urea moiety have been found to enhance binding affinity to protein receptors, while changes to the phenyl ring can improve metabolic stability. Such findings underscore the importance of structure-activity relationships in drug discovery.

In conclusion, (3-ethynylphenyl)urea (CAS No. 1017034-89-7) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from synthesizing novel therapeutic agents to developing advanced materials. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a building block in modern chemistry.

1017034-89-7 ((3-ethynylphenyl)urea) 関連製品

- 1696105-83-5(methyl 3-(2,2-dimethylcyclopropyl)-2-methyl-3-oxopropanoate)

- 160203-74-7(((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate)

- 477189-40-5((E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

- 2171962-60-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobicyclo2.2.1heptane-2-carboxylic acid)

- 1000571-87-8(<br>2-(2-Chloro-6-fluoro-4-trifluoromethylphenyl)-1,2-dihydro-5-phenyl-3H-1,2,4 -triazol-3-one)

- 1806317-06-5(4-Methoxy-2-nitro-6-phenylpyridine)

- 2229389-89-1(2-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine)

- 1327201-39-7(1-(4-chlorophenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride)

- 1261742-18-0(4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid)

- 1113123-08-2(3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one)